Cas no 29103-50-2 (1,3-Benzenediamine,N1,N1-bis(phenylmethyl)-)
29103-50-2 structure
Product Name:1,3-Benzenediamine,N1,N1-bis(phenylmethyl)-
CAS-nummer:29103-50-2
MF:C20H20N2
MW:288.386204719543
CID:266657
PubChem ID:261322
Update Time:2025-04-19
1,3-Benzenediamine,N1,N1-bis(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenediamine,N1,N1-bis(phenylmethyl)-
- 3-N,3-N-dibenzylbenzene-1,3-diamine
- n,n-dibenzylbenzene-1,3-diamine
- SCHEMBL7207372
- DTXSID70293987
- 29103-50-2
- NCIOpen2_005821
- N,N-dibenzyl-m-phenylenediamine
- NSC93308
- NSC-93308
-
- Inchi: 1S/C20H20N2/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16,21H2
- InChI-sleutel: CRWXSGFMHJNOST-UHFFFAOYSA-N
- LACHT: N(C1C=CC=C(C=1)N)(CC1C=CC=CC=1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 288.1628
- Monoisotopische massa: 288.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 5
- Complexiteit: 285
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 29.3Ų
Experimentele eigenschappen
- Dichtheid: 1.148
- Kookpunt: 485.3°Cat760mmHg
- Vlampunt: 220.4°C
- Brekindex: 1.669
- PSA: 29.26
1,3-Benzenediamine,N1,N1-bis(phenylmethyl)- Gerelateerde literatuur
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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